molecular formula C9H14ClFN2 B1379199 N-(3-aminopropyl)-4-fluoroaniline hydrochloride CAS No. 1461715-48-9

N-(3-aminopropyl)-4-fluoroaniline hydrochloride

Cat. No.: B1379199
CAS No.: 1461715-48-9
M. Wt: 204.67 g/mol
InChI Key: ROCURDBJWHGNAI-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-4-fluoroaniline hydrochloride is a chemical compound that features a fluorinated aniline structure with an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-fluoroaniline hydrochloride typically involves the reaction of 4-fluoroaniline with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(3-aminopropyl)-4-fluoroaniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-fluoroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl side chain allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can enhance its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • N-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine
  • N-(3-aminopropyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride

Uniqueness

N-(3-aminopropyl)-4-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(4-fluorophenyl)propane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5,12H,1,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCURDBJWHGNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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